7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(Chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, also known as CMCIP, is a synthetic organic compound used in a variety of scientific research applications. This compound is a cyclic imidazole derivative with a molecular weight of 246.8 g/mol, and it is composed of a cyclobutylmethyl substituent attached to the imidazole ring. CMCIP has been studied extensively due to its potential applications in a variety of fields, including biochemistry, physiology, and drug development.
Scientific Research Applications
Synthesis and Structural Characterization
7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is part of a broader class of compounds known for their unique structural characteristics and potential applications in various scientific fields. The title compound 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole was synthesized and its crystal structure was characterized, demonstrating the compound's belonging to the triclinic system and providing detailed measurements like space group, cell dimensions, and final R values, showcasing the compound's complex and detailed structural properties Li et al., 2009.
Synthesis of Derivative Compounds
The synthesis of derivative compounds involving the core structure of 1H-imidazo[1,2-b]pyrazole showcases the versatility of these compounds in chemical synthesis. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines were used to create 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. Further cyclocondensation of these derivatives led to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines, highlighting the potential of these compounds in creating complex chemical structures Yakovenko et al., 2020.
Molecular Docking and Bioactivity Studies
Hybrid molecules combining pyrazoline and benzimidazoles derivatives were synthesized, showcasing the potential of 1H-imidazo[1,2-b]pyrazole structures in medicinal chemistry. These compounds were studied for their α-glucosidase inhibition activity, indicating their potential application in anti-diabetic therapies. The structure-activity relationship was established through molecular docking analysis, highlighting the relevance of these compounds in drug design and bioactivity studies Ibraheem et al., 2020.
Antimicrobial Activity
N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and evaluated for their antimicrobial activity. This study not only presents the synthetic pathway of these compounds but also reports their promising antimicrobial properties, indicating the potential of 1H-imidazo[1,2-b]pyrazole derivatives in antimicrobial drug development Jyothi & Madhavi, 2019.
Heterocyclic Synthesis
The compound's structure serves as a building block in heterocyclic synthesis, enabling the creation of various pyrazolo and imidazo derivatives. These derivatives have been synthesized through various reactions, demonstrating the compound's utility in the field of heterocyclic chemistry and the potential for creating diverse and structurally complex compounds Gad-Elkareem et al., 2007.
properties
IUPAC Name |
7-(chloromethyl)-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNKHLBVSKROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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